molecular formula C13H28O2 B14073234 1-Butoxy-2-heptyloxy-ethane CAS No. 100799-15-3

1-Butoxy-2-heptyloxy-ethane

Cat. No.: B14073234
CAS No.: 100799-15-3
M. Wt: 216.36 g/mol
InChI Key: LICITQNRYDLRKV-UHFFFAOYSA-N
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Description

1-Butoxy-2-heptyloxy-ethane is an organic compound with the molecular formula C13H28O2. It is a type of ether, characterized by the presence of two alkoxy groups attached to an ethane backbone. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butoxy-2-heptyloxy-ethane can be synthesized through the Williamson Ether Synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically proceeds under basic conditions, using sodium or potassium hydride as the base to generate the alkoxide ion from the corresponding alcohol .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-2-heptyloxy-ethane can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ether into alcohols.

    Substitution: The ether can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: New ethers or other substituted products.

Scientific Research Applications

1-Butoxy-2-heptyloxy-ethane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It can be used in the preparation of biological samples for analysis.

    Medicine: The compound may be used in the formulation of pharmaceuticals.

    Industry: It is used in the production of coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of 1-butoxy-2-heptyloxy-ethane involves its interaction with various molecular targets. In chemical reactions, the ether groups can act as electron donors, facilitating nucleophilic attacks. The compound’s ability to form hydrogen bonds also plays a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Butoxy-2-ethoxyethane: Similar structure but with a shorter alkyl chain.

    1-Butoxy-2-methoxyethane: Contains a methoxy group instead of a heptyloxy group.

    1-Butoxy-2-propoxyethane: Contains a propoxy group instead of a heptyloxy group.

Uniqueness

1-Butoxy-2-heptyloxy-ethane is unique due to its longer alkyl chain, which can influence its solubility, boiling point, and reactivity compared to similar compounds. This makes it particularly useful in applications requiring specific solvent properties or reactivity profiles .

Properties

CAS No.

100799-15-3

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

1-(2-butoxyethoxy)heptane

InChI

InChI=1S/C13H28O2/c1-3-5-7-8-9-11-15-13-12-14-10-6-4-2/h3-13H2,1-2H3

InChI Key

LICITQNRYDLRKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCCOCCCC

Origin of Product

United States

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